2-Fluoro-4-(2-methylphenyl)phenol, with the chemical formula C13H11FO and a molecular weight of 220.21 g/mol, is a synthetic compound classified as a substituted phenol. It features a fluorine atom and a methylphenyl group attached to the phenolic structure, which contributes to its unique properties. This compound is primarily utilized in various scientific research applications due to its specific chemical characteristics.
2-Fluoro-4-(2-methylphenyl)phenol belongs to the class of substituted phenols, which are characterized by the presence of one or more hydroxyl (-OH) groups attached to an aromatic ring. The presence of fluorine and a methyl group enhances its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 2-Fluoro-4-(2-methylphenyl)phenol can be achieved through several methods, with one common approach being the Friedel-Crafts acylation reaction. This method typically involves:
The product is purified through recrystallization techniques, which enhance purity and yield. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-Fluoro-4-(2-methylphenyl)phenol consists of:
This configuration can be represented using various structural formulas:
InChI=1S/C13H11FO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)F
The compound exhibits specific spectral characteristics that can be analyzed using IR spectroscopy, where characteristic absorption bands confirm the presence of hydroxyl groups and aromatic systems.
2-Fluoro-4-(2-methylphenyl)phenol can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry or materials science.
The mechanism of action for 2-Fluoro-4-(2-methylphenyl)phenol involves its interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, influencing enzymatic activity or receptor binding affinity.
Research indicates that this compound may exhibit inhibitory effects on certain enzymes, making it a candidate for further pharmacological studies .
Characterization techniques such as NMR and IR spectroscopy provide insights into the molecular interactions and confirm the functional groups present within the compound.
2-Fluoro-4-(2-methylphenyl)phenol has several applications in scientific research:
This compound's unique structure and reactivity make it an important subject for ongoing research across multiple scientific disciplines.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7